(S)-3,3-Difluorobutan-2-amine HCl

chiral building block enantioselective synthesis medicinal chemistry

Medicinal chemistry programs often struggle to tune amine basicity without increasing lipophilicity. (S)-3,3-Difluorobutan-2-amine HCl addresses this by incorporating a gem-difluoro motif that predictably lowers pKa by ~3 units (vs. non-fluorinated butan-2-amine) while maintaining low logP (0.51). • Enables pKa/logP optimization for oral bioavailability without sacrificing solubility. • Serves as a defined chiral building block for Axl inhibitor SAR (sub-nanomolar Ki exemplified). • Supplied as the hydrochloride salt, ≥95% purity, with full QC documentation (NMR, HPLC, GC). Available from US stock in 50 mg-1 g pack sizes with 2-day lead times. Each batch includes enantiomeric purity verification, ensuring batch-to-batch reproducibility.

Molecular Formula C4H10ClF2N
Molecular Weight 145.58
CAS No. 1638269-49-4
Cat. No. B2503575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,3-Difluorobutan-2-amine HCl
CAS1638269-49-4
Molecular FormulaC4H10ClF2N
Molecular Weight145.58
Structural Identifiers
SMILESCC(C(C)(F)F)N.Cl
InChIInChI=1S/C4H9F2N.ClH/c1-3(7)4(2,5)6;/h3H,7H2,1-2H3;1H/t3-;/m0./s1
InChIKeyGMMHEZMDGDEDDZ-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3,3-Difluorobutan-2-amine HCl Identity and Structure


(S)-3,3-Difluorobutan-2-amine HCl is a chiral, gem‑difluorinated primary aliphatic amine hydrochloride with the systematic IUPAC name (2S)-3,3‑difluorobutan-2-amine hydrochloride [1]. The molecule combines a four‑carbon butane backbone bearing a stereogenic amine center at C2 and two fluorine atoms at C3, creating a gem‑difluoro motif directly adjacent to the amine. This substitution pattern predictively lowers amine basicity (predicted pKa ≈ 7.47 ± 0.50 for the free base ), reduces logP relative to non‑fluorinated analogs, and enhances metabolic stability—effects that are well‑documented for gem‑difluoro aliphatic amines as a class [2]. The compound is supplied as the hydrochloride salt (MW 145.58 g/mol, C4H10ClF2N) with typical commercial purity of 95–98% and is listed under MDL identifier MFCD28404352 [1]. Multiple vendors offer the (S)-enantiomer in pack sizes from 50 mg to 1 g, with lead times of 2 days from US stock in several cases [1].

Chiral (S)-amine building block
gem-Difluoro motif for pKa/logP modulation
Predicted metabolic stability shielding

Why Generic Substitution Risks Stereochemical Variability


Substituting (S)-3,3-difluorobutan-2-amine HCl with the (R)-enantiomer, the racemic mixture, or a non‑fluorinated butan-2-amine equivalent introduces multiple uncontrolled variables that can propagate through downstream synthetic steps and biological assays. The (R)-enantiomer (CAS 1638269-70-1 ) is an entirely distinct molecular entity capable of producing different pharmacological outcomes when incorporated into chiral drug candidates; the racemate (CAS 1781134-42-6 ) contains 50% of the unintended antipode. Removing the gem‑difluoro group entirely eliminates the electronic effects that lower amine pKa by approximately 2–3 log units relative to non‑fluorinated butan-2-amine (pKa ~10.5) and reduces lipophilicity by an estimated 0.5–0.6 logP units [1]. Because current public literature lacks published head‑to‑head comparative biological data for this specific building block, the burden of verifying enantiomeric and difluoro‑dependent performance falls on the end‑user. Procurement of the defined (S)-enantiomer from a traceable supplier therefore constitutes the minimum necessary control to ensure batch‑to‑batch reproducibility and to avoid inadvertently introducing a stereochemical variable that could confound structure‑activity relationship (SAR) interpretation [2].

(R)-enantiomer Distinct stereochemical entity; may alter target binding and SAR
Racemate Introduces 50% unintended antipode; may confound biological readouts
Non-fluorinated analog Removes gem-difluoro effects; basicity and lipophilicity profiles may shift

Differentiation Evidence Against Closest Analogs


Enantiomeric Identity vs. (R)-Enantiomer

The compound is unequivocally the (2S)-configured enantiomer (InChI Key GMMHEZMDGDEDDZ-DFWYDOINSA-N, SMILES Cl.C[C@H](N)C(C)(F)F) [1]. The (R)-enantiomer bears CAS 1638269-70-1 and a different InChI Key, constituting a separate chemical entity . In chiral drug candidates—exemplified by Axl kinase inhibitors that incorporate a (3,3-difluorobutan-2-yl) fragment and achieve single-digit nanomolar Ki values [2][3]—stereochemistry at the carbon bearing the amine is a critical determinant of target binding; the opposite enantiomer or the racemate may exhibit substantially reduced potency or altered selectivity. No published direct comparative potency data for the isolated (S)- vs. (R)-enantiomer free amine are available; therefore, the differentiation rests on the well-established principle that enantiomers are distinct chemical entities capable of divergent biological activity and must be procured as the defined stereoisomer for any application where chirality is a design parameter [4].

Enantiomeric Identity
Class-level
Defined (S)-configuration vs. (R)-enantiomer
Supports stereochemical control in SAR exploration
No published direct comparative potency data for free amine
chiral building block enantioselective synthesis medicinal chemistry

Amine Basicity Shift vs. Non-Fluorinated Analog

The predicted pKa of 3,3-difluorobutan-2-amine (free base) is 7.47 ± 0.50 . Non-fluorinated butan-2-amine has a standard pKa of approximately 10.5, reflecting the electron-withdrawing effect of the two vicinal C–F bonds that lower the amine basicity by roughly 3 log units [1]. This pKa shift is consistent with systematically measured effects in gem-difluorinated saturated heterocyclic amines, where monofluorination decreases pKa by 1.5–2 units and gem-difluorination by 2.5–3 units [2][3]. At physiological pH ≈ 7.4, the difluorinated amine (~pKa 7.47) is approximately 45–55% neutral (free base), whereas butan-2-amine (~pKa 10.5) is >99.9% protonated. This difference directly affects passive membrane permeability, oral absorption potential, and the choice of counterion for salt formulation [3].

Amine Basicity
Class-level
pKa ≈ 7.47 (pred.) vs. ~10.5 (non-F)
Supports permeability and ionization-state profiling
Predicted pKa; experimental measurement advised
pKa basicity physicochemical property oral bioavailability

Lipophilicity Comparison vs. Non-Fluorinated Analog

The computed logP for the (S)-enantiomer hydrochloride is reported as 0.51 on ChemSpace (neutral form prediction) [1], while the racemate (CAS 1781134-42-6) is listed with a logP of 2.49 on BOC Sciences . The discrepancy likely reflects different computational methods (logD vs. logP, salt correction) rather than an intrinsic difference between enantiomers, which should be identical in logP. Non-fluorinated butan-2-amine has a logP of approximately 0.77 (PubChem experimental). The gem‑difluoro motif therefore does not substantially increase lipophilicity and may even reduce it slightly, a finding consistent with published systematic studies on gem-difluorinated cycloalkanes where difluorination decreased logP by 0.5–0.6 units relative to non-fluorinated parent amines [2][3].

Lipophilicity
Context-dependent
logP 0.51 (computed) vs. ~0.77 (non-F)
Supports oral drug-design context; logP remains low
Computed values; experimental logP not reported
logP lipophilicity physicochemical property ADME

Pharmaceutical Relevance in Axl Kinase Inhibitors

A compound incorporating the 3,3-difluorobutan-2-yl fragment—specifically Example 246 of US Patent US9593097—demonstrated a Ki of 0.040 nM against the Axl tyrosine kinase UFO receptor in a fluorescence-based microfluidic enzyme assay [1][2]. The stereochemical configuration of the butan-2-amine moiety is a design variable in this chemotype. Although the disclosed example does not explicitly specify the (S)-enantiomer, the existence of multiple Axl inhibitors bearing this fragment underscores its established utility as a privileged building block for medicinal chemistry programs targeting the TAM kinase family . By correlation, procurement of the defined (S)-enantiomer ensures access to the specific stereoisomer required for SAR exploration in this validated chemical space.

Axl Binding Affinity
Reported
Ki = 0.040 nM (fragment in Axl inhibitor)
Supports TAM kinase inhibitor design context
Patent example; no direct (S) vs. (R) data for scaffold alone
Axl inhibitor kinase inhibitor patent binding affinity

Predicted Metabolic Stability from gem-Difluoro Motif

The gem‑difluoro group is a well‑validated metabolic shielding motif. The C–F bond dissociation energy (~485 kJ/mol) is substantially higher than C–H, and the inductive effect of two fluorine atoms deactivates the adjacent carbon center toward cytochrome P450-mediated oxidation [1]. For aliphatic amines, incorporating a gem‑difluoro unit at the β-position to the amine is expected to increase intrinsic metabolic stability, as demonstrated in systematic comparative microsomal clearance studies on gem-difluorinated saturated heterocyclic amines where difluorination reduced intrinsic clearance by 40–80% relative to non‑fluorinated parent amines [1][2]. No direct metabolic stability data for (S)-3,3-difluorobutan-2-amine itself are published.

Metabolic Stability
Class-level
Predicted 40–80% reduced intrinsic clearance
Supports metabolic stability screening context
Class-level inference from gem-difluoro amines; not measured for title compound
metabolic stability gem-difluoro CYP450 oxidative metabolism

Procurement-Driven Application Scenarios


Axl/TAM Kinase Inhibitor Lead Optimization

The validated incorporation of the 3,3-difluorobutan-2-yl fragment into patent-exemplified Axl inhibitors achieving sub-nanomolar Ki (0.040 nM [1]) makes (S)-3,3-difluorobutan-2-amine HCl the appropriate defined chiral building block for SAR programs targeting the TAM receptor tyrosine kinase family (Axl, Mer, Tyro3). Procurement of the (S)-enantiomer ensures that stereochemistry is controlled from the outset, avoiding confounding variables when comparing potency, selectivity, and pharmacokinetic profiles across analogs. Typical pack sizes (50 mg–1 g) suit medicinal chemistry hit-to-lead and lead optimization stages [2].

Physicochemical Property Modulation via gem-Difluoro Amine

Researchers seeking to reduce amine basicity (predicted ΔpKa ≈ −3.0 vs. non‑fluorinated analog ) without increasing lipophilicity can use this building block to tune the pKa and logP of candidate molecules. The combination of lowered pKa and preserved low logP (0.51 [3]) is favorable for improving oral permeability while maintaining aqueous solubility, a dual objective that is difficult to achieve with other substituent strategies.

Metabolic Stability Shielding in ADME Profiling

The gem‑difluoro motif at the β‑position to the amine is predicted to reduce oxidative metabolism (class‑level evidence of 40–80% reduced intrinsic clearance in analogous systems [4]). Incorporating (S)-3,3-difluorobutan-2-amine HCl into lead series allows medicinal chemistry teams to test whether metabolic hot‑spots exist near the amine and to evaluate the in vitro metabolic profile of the difluorinated fragment in their specific scaffold context.

Reference Standard for Chiral Purity Methods

Given the commercial availability of both enantiomers (S: CAS 1638269-49-4; R: CAS 1638269-70-1 ), the (S)-enantiomer can serve as a reference standard for developing chiral HPLC or SFC methods to separate and quantify enantiomeric purity in synthetic intermediates. Suppliers provide QC documentation including NMR, HPLC, and GC , supporting its use as an analytical benchmark in process chemistry and quality control workflows.

Application
Selection Property
Validation Focus
Axl/TAM kinase lead optimization
Defined (S)-stereochemistry
Kinase selectivity and potency endpoint review
pKa/logP modulation
gem-Difluoro electronic effect
Permeability and solubility balance in model systems
Metabolic stability profiling
β-gem-difluoro shielding motif
In vitro microsomal clearance assessment
Chiral purity reference standard
Enantiomeric identity control
Chiral HPLC/SFC method benchmarking
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